

Application Notes and Protocols for DS-9300 in Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-9300 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CBP (CREB-binding protein). These enzymes are critical co-activators in various cellular processes, including the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer.[1][2][3] This document provides detailed protocols for in vitro studies to evaluate the activity of **DS-9300**, focusing on its effects on cell viability and target engagement in prostate cancer cell lines.

Introduction

Histone acetyltransferases (HATs) play a crucial role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. The homologous proteins p300 and CBP are key HATs that regulate the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis. In prostate cancer, p300/CBP are known to be co-activators of the androgen receptor (AR), and their inhibition presents a promising therapeutic strategy.[2][4] **DS-9300** has been identified as a potent inhibitor of both p300 and CBP.[1] These application notes provide standardized protocols for investigating the in vitro efficacy and mechanism of action of **DS-9300**.



Data Presentation

In Vitro Activity of DS-9300

Parameter	Value	Cell Line/Target	Reference
IC50 (p300)	28 nM	Enzyme Assay	[1]
IC50 (CBP)	22 nM	Enzyme Assay	[1]
IC50 (H3K27ac)	50 nM	Cellular Assay	[1]
GI50	0.6 nM	VCaP (AR-positive)	[1]
GI50	6.5 nM	22Rv1 (AR-positive)	[1]
GI50	3.4 nM	LNCaP (AR-positive)	[1]
IC50	287 nM	PC3 (AR-negative)	[1]

Metabolic Stability of DS-9300

Species	Microsomal Stability	Remaining Compound (%)	Reference
Mouse	Liver Microsomes	86%	[1]
Human	Liver Microsomes	44%	[1]

Experimental Protocols Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of **DS-9300** in prostate cancer cell lines.

Materials:

- Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- DS-9300 (dissolved in DMSO)



- · 96-well plates
- MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 μL of complete medium.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment:
 - Prepare a serial dilution of **DS-9300** in complete medium. The final DMSO concentration should not exceed 0.1%.
 - \circ Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Incubate for 72 hours.
- MTS/MTT Addition and Measurement:
 - Add 20 μL of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a plate reader.[5]
- Data Analysis:
 - Subtract the background absorbance (no-cell control).



- Normalize the data to the vehicle control (100% viability).
- Plot the cell viability against the log concentration of **DS-9300** and determine the GI50 value using non-linear regression analysis.

Western Blot for Histone Acetylation

This protocol is used to confirm the target engagement of **DS-9300** by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac).

Materials:

- Prostate cancer cell lines
- DS-9300 (dissolved in DMSO)
- 6-well plates
- Histone extraction buffer
- BCA protein assay kit
- SDS-PAGE gels (15%)
- PVDF or nitrocellulose membranes (0.2 μm)[6][7]
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-acetyl-H3K27, anti-total H3
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

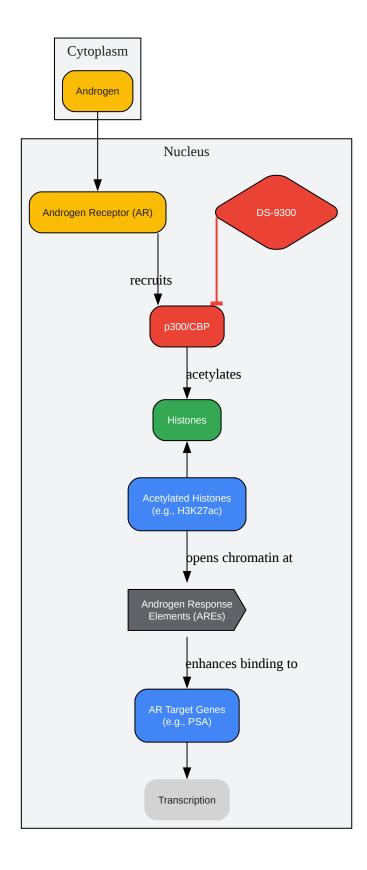
- Cell Treatment and Histone Extraction:
 - Seed cells in 6-well plates and grow to 70-80% confluency.



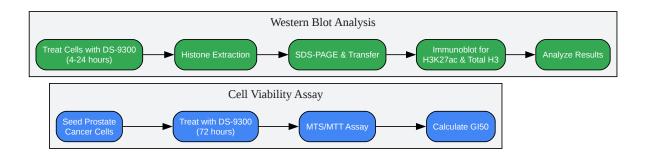
- Treat cells with varying concentrations of DS-9300 for 4-24 hours.
- Wash cells with ice-cold PBS and perform histone extraction using an acid extraction method.[6]
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of the histone extracts using a BCA assay.
 - Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
- SDS-PAGE and Western Blotting:
 - Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
 [6]
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.[6]
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Detection and Analysis:
 - Wash the membrane with TBST and add ECL detection reagent.
 - Visualize the bands using a chemiluminescence imaging system.
 - Quantify band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.

Visualizations Signaling Pathway of DS-9300 in Prostate Cancer









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